molecular formula C17H17NO4 B5821918 methyl 2-[(3-ethoxybenzoyl)amino]benzoate

methyl 2-[(3-ethoxybenzoyl)amino]benzoate

Cat. No. B5821918
M. Wt: 299.32 g/mol
InChI Key: FOMCCWPCTKWJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-ethoxybenzoyl)amino]benzoate, also known as Ebenzperox, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea compounds and is commonly used as an insecticide. In recent years, there has been growing interest in the potential applications of Ebenzperox in various fields of research, including biology, chemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 2-[(3-ethoxybenzoyl)amino]benzoate involves the inhibition of chitin synthesis in insects and arachnids. Chitin is a major component of the exoskeleton of these organisms, and its inhibition leads to disruption of the molting process and ultimately death. methyl 2-[(3-ethoxybenzoyl)amino]benzoate has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in chitin synthesis, including chitin synthase and N-acetylglucosamine transferase. In addition, methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been found to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-[(3-ethoxybenzoyl)amino]benzoate is its high potency against a wide range of pests. It is also relatively easy to synthesize and has low toxicity to mammals, making it a safer alternative to other insecticides. However, methyl 2-[(3-ethoxybenzoyl)amino]benzoate can be expensive to produce on a large scale, and its effectiveness may vary depending on the target organism and environmental conditions.

Future Directions

There are several potential future directions for research on methyl 2-[(3-ethoxybenzoyl)amino]benzoate. One area of interest is the development of new drugs based on its antifungal and antibacterial properties. Another area of research is the optimization of its insecticidal activity against specific pests, such as those that transmit diseases like malaria and dengue fever. Finally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-[(3-ethoxybenzoyl)amino]benzoate, as well as its potential impact on the environment.

Synthesis Methods

The synthesis of methyl 2-[(3-ethoxybenzoyl)amino]benzoate involves the reaction of 3-ethoxybenzoyl isocyanate with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

Methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit insecticidal and acaricidal activity against a wide range of pests, including mosquitoes, ticks, and mites. In addition, methyl 2-[(3-ethoxybenzoyl)amino]benzoate has been found to have antifungal and antibacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

methyl 2-[(3-ethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-22-13-8-6-7-12(11-13)16(19)18-15-10-5-4-9-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMCCWPCTKWJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.